5-Chloro-6-(octyloxy)-2-naphthoic acid
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Overview
Description
5-Chloro-6-(octyloxy)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a chlorine atom at the 5th position and an octyloxy group at the 6th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(octyloxy)-2-naphthoic acid typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Chlorination: The naphthalene derivative is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated naphthalene is then subjected to alkylation with an octyl group. This can be achieved using an alkyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of a carboxyl group at the 2nd position. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(octyloxy)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5-Chloro-6-(octyloxy)-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(octyloxy)-2-naphthoic acid involves its interaction with specific molecular targets. The chlorine and octyloxy groups play a crucial role in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-naphthoic acid: Lacks the octyloxy group, making it less hydrophobic.
6-Octyloxy-2-naphthoic acid: Lacks the chlorine atom, affecting its reactivity.
5-Bromo-6-(octyloxy)-2-naphthoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-6-(octyloxy)-2-naphthoic acid is unique due to the presence of both chlorine and octyloxy groups, which confer specific chemical and physical properties
Properties
IUPAC Name |
5-chloro-6-octoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-2-3-4-5-6-7-12-23-17-11-9-14-13-15(19(21)22)8-10-16(14)18(17)20/h8-11,13H,2-7,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKPFUMUYIKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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